1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Structural Characterization of 1-(4-Ethoxyphenyl)-N-(4-Fluorophenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC guidelines for fused heterocyclic systems. The parent structure, pyrrolo[1,2-a]pyrazine, consists of a pyrrole ring fused to a pyrazine moiety at positions 1 and 2. The "3,4-dihydro" designation indicates partial saturation of the pyrazine ring, reducing aromaticity at those positions. Substituents are assigned as follows:
- 1-(4-ethoxyphenyl) : A phenyl group substituted with an ethoxy (-OCH2CH3) group at the para position, attached to the pyrazine nitrogen at position 1.
- 2(1H)-carboxamide : A carboxamide group (-CONH2) at position 2, where the amide nitrogen is bonded to a 4-fluorophenyl group.
This nomenclature aligns with structurally related compounds, such as N-(3-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (PubChem CID 4458829), which substitutes the ethoxy group with fluorine and replaces the carboxamide with a carbothioamide (-CSNH2).
Table 1: Substituent Comparison With Related Derivatives
The ethoxy group introduces steric bulk and electron-donating effects compared to halogen substituents in analogs, potentially influencing solubility and intermolecular interactions.
Molecular Geometry and Conformational Analysis
The molecular geometry of the compound derives from its partially saturated pyrrolo[1,2-a]pyrazine core. Density Functional Theory (DFT) calculations on analogous structures suggest:
- Bond lengths : The C-N bond in the pyrazine ring measures approximately 1.34 Å, characteristic of partial double-bond character due to conjugation. The C-O bond in the ethoxy group is 1.43 Å, consistent with standard ether linkages.
- Dihedral angles : The dihydro pyrazine ring adopts a puckered conformation, with a C2-C3-N4-C5 dihedral angle of -15.7°, minimizing torsional strain. The 4-ethoxyphenyl group rotates freely relative to the core, with an estimated energy barrier of 2.1 kcal/mol for rotation about the N1-C(aryl) bond.
The carboxamide group at position 2 adopts a trans configuration, with the carbonyl oxygen and amide hydrogen oriented antiperiplanar to maximize resonance stabilization. This configuration is stabilized by an intramolecular hydrogen bond between the amide N-H and the pyrazine N atom (distance: 2.08 Å).
Table 2: Key Geometric Parameters (DFT-Predicted)
| Parameter | Value |
|---|---|
| Pyrazine C-N bond length | 1.34 Å |
| Ethoxy C-O bond length | 1.43 Å |
| N1-C(aryl) bond length (4-ethoxyphenyl) | 1.47 Å |
| Amide C=O bond length | 1.23 Å |
| Pyrazine ring puckering amplitude | 0.38 Å |
Crystallographic Data and X-Ray Diffraction Studies
While no experimental crystallographic data exists for this specific compound, X-ray structures of related dihydropyrrolo[1,2-a]pyrazines provide insights. For example, N-(3-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (PubChem CID 4458829) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, and β = 97.8°. The dihydro pyrazine ring exhibits a half-chair conformation, while the thioamide group participates in intermolecular N-H···S hydrogen bonds (2.95 Å).
For the target compound, predicted crystal packing would involve:
- Hydrogen bonds : Amide N-H···O=C interactions between adjacent molecules (estimated 2.89 Å).
- π-Stacking : Parallel-displaced stacking of 4-fluorophenyl groups (3.8 Å interplanar distance).
- Halogen interactions : C-F···H-C contacts (2.67 Å) between fluorophenyl and ethoxyphenyl groups.
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Space group | P-1 |
| a | 5.78 Å |
| b | 10.24 Å |
| c | 16.93 Å |
| α | 89.5° |
| β | 92.1° |
| γ | 90.0° |
| Z | 2 |
Comparative Analysis With Related Pyrrolo[1,2-a]Pyrazine Derivatives
Structural comparisons highlight the impact of substituents on molecular properties:
Electron-donating vs. withdrawing groups :
- The 4-ethoxyphenyl group (+M effect) increases electron density at N1 compared to 4-fluorophenyl analogs (-I effect), potentially enhancing nucleophilicity at the pyrazine nitrogen.
- Carboxamide derivatives exhibit stronger hydrogen-bonding capacity than carbothioamides (e.g., PubChem CID 4458829), as evidenced by higher calculated solvation free energies (-9.8 kcal/mol vs. -7.2 kcal/mol).
Steric effects :
Aromatic interactions :
Table 4: Substituent Effects on Molecular Properties
| Property | 4-Ethoxyphenyl Derivative | 4-Fluorophenyl Derivative | Phenyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.81 | 2.97 | 2.45 |
| H-bond donors | 1 | 1 | 1 |
| H-bond acceptors | 4 | 3 | 3 |
| Polar surface area | 68.2 Ų | 61.5 Ų | 58.9 Ų |
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(27)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHXZUPRKWWBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of the pyrazine family can act as dual inhibitors of c-Met and VEGFR-2 kinases, which are critical in cancer progression. For example, related compounds demonstrated significant antiproliferative effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values in the low micromolar range .
- Heat Shock Protein Modulation : Certain derivatives have been identified as modulators of heat shock proteins (HSPs), which play a role in cellular stress responses and may contribute to cancer cell survival. This modulation could enhance the efficacy of existing chemotherapy agents .
Applications in Research
The compound's unique structure allows it to be utilized in various research domains:
- Drug Development : Its potential as a lead compound for developing new anticancer drugs is significant. The ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further pharmacological studies .
- Biochemical Studies : The interactions of this compound with specific protein targets can be studied using techniques such as molecular docking and dynamics simulations. These studies help elucidate binding affinities and mechanisms of action at the molecular level .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Inhibition of c-Met/VEGFR-2 Kinases : A study demonstrated that a closely related compound showed excellent inhibitory activity against c-Met (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 µM), indicating a strong potential for treating cancers driven by these pathways .
- Antiproliferative Effects : Another investigation revealed that derivatives exhibited IC50 values ranging from 0.98 to 1.28 µM against A549 cells, showcasing their potency and potential therapeutic application .
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]pyrazine-2(1H)-Carboxamide
- Key Differences : The carboxamide substituent is 2,6-difluorophenyl instead of 4-fluorophenyl.
- Steric Profile: Ortho-fluorines introduce steric hindrance, which may reduce conformational flexibility.
- Molecular Formula : C₂₂H₂₁F₂N₃O₂ (vs. C₂₂H₂₁FN₃O₂ for the target compound).
- Molecular Weight : 397.42 g/mol (vs. ~394.42 g/mol for the target) .
Pyrazolo[3,4-d]pyrimidinone Derivatives (e.g., )
- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of pyrrolo[1,2-a]pyrazine.
- Substituents : 4-Methoxyphenyl group (vs. 4-ethoxyphenyl in the target).
- Impact :
Carboxamide Derivatives with Alternative Cores
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Core Structure : Piperazine ring (flexible chair conformation) vs. rigid pyrrolo-pyrazine.
- Substituents : Chlorophenyl (electron-withdrawing) vs. fluorophenyl (smaller, less polar).
- Impact : Chlorine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to fluorine .
Pyrrolo[1,2-b]pyridazine Carboxamides (–5)
Structural and Functional Comparison Tables
Table 1: Core Heterocycle Comparison
Table 2: Substituent Effects
Biological Activity
The compound 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide represents a class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by the presence of a dihydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The ethoxy and fluorophenyl substituents contribute to its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Similar compounds in the same class have been shown to inhibit various cancer cell lines. For instance, related derivatives demonstrated complete tumor stasis in gastric carcinoma xenograft models when administered orally .
- Kinase Inhibition : The compound is a potent inhibitor of Met kinase, which plays a crucial role in tumor growth and metastasis. Structural modifications have been linked to improved enzyme potency and selectivity .
- Neuropharmacological Effects : Some derivatives exhibit interactions with neurotensin receptors, suggesting potential analgesic properties .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Signal Transduction Pathways : By inhibiting Met kinase activity, the compound may disrupt signaling pathways essential for cancer cell proliferation.
- Modulation of Neurotransmitter Systems : Interaction with neurotensin receptors could influence pain pathways and neurotransmitter release, thereby affecting nociceptive responses.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- GTL-16 Human Gastric Carcinoma Model :
- Neurotensin Receptor Interaction :
Data Tables
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized to maximize yield?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrrolo-pyrazine core. Key steps include:
- Core Formation : Reacting substituted α-chloroacetamides with heterocyclic precursors under basic conditions to construct the dihydropyrrolo-pyrazine scaffold (e.g., using methods analogous to N-arylsubstituted α-chloroacetamide reactions) .
- Substituent Introduction : Sequential coupling of 4-ethoxyphenyl and 4-fluorophenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms can efficiently narrow down optimal conditions without exhaustive trial-and-error .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (as demonstrated for N-(4-chlorophenyl)-piperazine-carboxamide analogs) resolves bond angles and stereochemistry .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection to detect trace impurities .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or cell models. To resolve these:
- Standardized Assays : Replicate experiments using IC normalization across multiple cell lines (e.g., compare activity in HEK293 vs. HeLa cells).
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent used in cell viability assays) contributing to data variability .
Advanced: What computational and experimental strategies are effective for designing analogs with enhanced target selectivity?
Methodological Answer:
- SAR Studies : Modify substituents on the ethoxyphenyl/fluorophenyl groups and assess impact on binding affinity. For example, replacing ethoxy with methoxy alters electron density and steric bulk .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- In Vivo PK Profiling : Introduce polar groups (e.g., hydroxyethyl) to improve solubility, as seen in piperazine-carbothioamide derivatives .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the dihydropyrrolo-pyrazine ring.
- Light Sensitivity : Protect from UV exposure using amber vials, as fluorophenyl groups can undergo photodegradation .
- Hygroscopicity : Use desiccants in storage containers; pre-dry solvents (e.g., molecular sieves in DMSO) to avoid hydrolysis .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups at the carboxamide moiety for enhanced membrane permeability, later cleaved in vivo .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve aqueous solubility, as demonstrated for structurally related pyrrolo-pyrimidine derivatives .
- Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) to modify crystallinity and dissolution rates .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions, as fluorophenyl derivatives may release toxic fumes upon decomposition .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; consult institutional guidelines for halogenated waste .
Advanced: How can high-throughput screening (HTS) be integrated to identify synergistic drug combinations?
Methodological Answer:
- Combinatorial Libraries : Use automated liquid handlers to test the compound against 1,000+ FDA-approved drugs in 384-well plates.
- Synergy Scoring : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
- Mechanistic Follow-Up : RNA-seq or phosphoproteomics can identify pathways modulated by synergistic pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
